![molecular formula C17H13BrFN3O2 B2589662 4-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946295-25-6](/img/structure/B2589662.png)
4-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound “4-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule. It contains a fluorobenzyl group, a bromophenyl group, and a triazole group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the fluorobenzyl and bromophenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the triazole ring likely serving as the core of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the halogen atoms (fluorine and bromine) and the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the triazole ring could affect its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A range of triazole derivatives, including those with 4-fluorobenzyl groups, have been synthesized through various chemical reactions. For example, compounds with α-ketoester functionality and phenyl substituents have been synthesized, characterized by spectroscopic and X-ray methods, and analyzed for their molecular interactions using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020). Such detailed characterizations facilitate understanding of the molecular structures and interactions important for further applications in medicinal chemistry and materials science.
Crystallography and Molecular Interaction : The crystal structures of triazole derivatives have been extensively studied, revealing the importance of non-classical intermolecular hydrogen bonds in their crystalline forms. These studies provide insights into the molecular conformations and interaction patterns that could influence the physical properties and biological activities of these compounds (Chia et al., 2014).
Biological Activities
Antimicrobial and Antioxidant Properties : Benzimidazole derivatives containing triazole rings have been investigated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some compounds showed significant activities, suggesting their potential as therapeutic agents (Menteşe et al., 2015).
Anticonvulsant Activity : Novel triazolone derivatives have been synthesized and evaluated for their anticonvulsant activities, showing promising results compared to existing medications. Such findings are crucial for the development of new anticonvulsant drugs (Zheng et al., 2013).
Diuretic Activity : Research into 1,2,4-triazole derivatives has also revealed compounds with diuretic and antidiuretic effects, highlighting the diverse biological activities that these molecules can exhibit (Kravchenko, 2018).
Anticancer Agents : The synthesis of 1,2,4-triazolo[3,4-b]thiadiazoles from triazole precursors and their screening for anticancer properties have identified compounds with in vitro anticancer activity, underscoring the potential of triazole derivatives in cancer therapy (Bhat et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O2/c1-11-16(17(23)24-10-12-2-6-14(19)7-3-12)20-21-22(11)15-8-4-13(18)5-9-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIHHOBBYOKDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
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